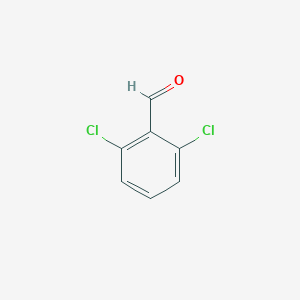

2,6-Dichlorobenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIYKWPEFRFTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024970 | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish flakes or fine off-white powder. Pungent odor. (NTP, 1992), Yellowish or off-white solid with a pungent odor; [CAMEO] Off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

329 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

275 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

83-38-5 | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/781ADM5611 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

158 to 160 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Technical Guide: 2,6-Dichlorobenzaldehyde (CAS No. 83-38-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichlorobenzaldehyde (CAS No. 83-38-5), a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document details its physicochemical properties, safety information, experimental protocols for its synthesis and analysis, and its role as a precursor to bioactive molecules.

Core Properties and Safety Data

This compound is a halogenated aromatic aldehyde that typically appears as a white to pale yellow crystalline solid with a pungent odor.[1][2] Its chemical structure, featuring two chlorine atoms ortho to the aldehyde group, imparts unique reactivity, making it a valuable building block in organic synthesis.[3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 83-38-5 | [1] |

| Molecular Formula | C₇H₄Cl₂O | [4] |

| Molecular Weight | 175.01 g/mol | [4][5] |

| Appearance | White to light beige crystalline powder or flakes | [4][6][7] |

| Melting Point | 69-71 °C | [2][4] |

| Boiling Point | 165 °C | [4] |

| Flash Point | 100 °C (closed cup) | [2][8] |

| Solubility | Insoluble in water (<1 g/L); Soluble in organic solvents like ethanol and ether. | [1][4] |

| Stability | Stable under normal conditions. Sensitive to air, light, and moisture. Incompatible with strong oxidizing agents and strong bases. | [4][6][7] |

Spectral Data

| Technique | Data Interpretation | References |

| IR Spectroscopy | Expected peaks include aromatic C-H stretch (~3100-3000 cm⁻¹), aldehyde C-H stretch (~2900-2700 cm⁻¹), C=O stretch (~1715-1680 cm⁻¹), aromatic C=C stretch (~1625-1430 cm⁻¹), and C-Cl stretch (~800 cm⁻¹). | [3] |

| ¹³C NMR | Approximate chemical shifts: ~188 ppm (Carbonyl C=O), ~137 ppm (Aromatic C-Cl), ~133 ppm, ~130 ppm, ~128 ppm (Aromatic C-H). | [3] |

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[6][8][9] It is harmful if swallowed and may cause respiratory irritation.[7][9]

| Hazard Statement | Precautionary Measures | References |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6][9] |

| H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. | [9] |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |

| GHS Pictograms | Danger | [8] |

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[6]

Store in a cool, dry, well-ventilated place in tightly sealed containers, away from incompatible materials such as strong oxidizing agents and bases.[2][4]

Experimental Protocols

The following sections provide generalized experimental methodologies. Researchers should adapt these protocols based on specific laboratory conditions and safety procedures.

Synthesis via Chlorination and Hydrolysis

A common industrial method for synthesizing this compound involves the chlorination of 2,6-dichlorotoluene to form 2,6-dichlorobenzyl dichloride, followed by hydrolysis.[3][5][10]

Step 1: Chlorination of 2,6-Dichlorotoluene

-

Apparatus: A reaction vessel equipped with a stirrer, condenser, thermometer, chlorine gas inlet, and a light source.

-

Reagents: 2,6-Dichlorotoluene, Phosphorus pentachloride (catalyst), Chlorine gas.

-

Procedure:

-

Charge the reactor with 2,6-Dichlorotoluene and a catalytic amount of phosphorus pentachloride (e.g., a mass ratio of ~240:1 to 5).[6]

-

Initiate the light source. Heat the reactor to 80-120 °C.[6]

-

Introduce chlorine gas at a controlled flow rate.[6]

-

The reaction is typically multiphasic, with temperature and chlorine flow being adjusted over several hours to optimize for the formation of 2,6-dichlorobenzyl dichloride.[6]

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

The crude 2,6-dichlorobenzyl dichloride is then purified, typically by rectification (distillation).[5]

-

Step 2: Hydrolysis of 2,6-Dichlorobenzyl Dichloride

-

Apparatus: A hydrolysis reactor with a stirrer, condenser, and heating mantle.

-

Reagents: 2,6-Dichlorobenzyl dichloride, an acidic solvent (e.g., formic acid or acetic acid), Zinc chloride (catalyst).[5]

-

Procedure:

-

Charge the hydrolysis reactor with 2,6-dichlorobenzyl dichloride, the acidic solvent, and zinc chloride.[5][6]

-

Heat the mixture to reflux and maintain the reaction until hydrolysis is complete, as monitored by GC.[5]

-

Upon completion, cool the reaction mixture. The crude this compound can be isolated by methods such as steam distillation.[2]

-

The resulting solid product is filtered, washed, and dried.[2]

-

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical: the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[11][12]

-

Solvent Selection: Aqueous ethanol is a suitable solvent system for the recrystallization of related compounds and can be adapted for this compound.[13]

-

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimum amount of the hot recrystallization solvent to just dissolve the solid.[11]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is subjected to hot gravity filtration to remove the charcoal and any insoluble impurities.[14]

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of the purified compound should form.[11]

-

To maximize yield, the flask can be placed in an ice bath once crystal formation is complete at room temperature.[11]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[15]

-

Dry the crystals to a constant weight. The purity can be assessed by measuring the melting point.

-

Analytical Methods

Quantitative analysis of this compound can be performed using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

-

Principle: A reverse-phase HPLC method can effectively separate this compound from impurities.[16]

-

Typical Conditions (Adaptable):

-

Column: C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[10]

-

Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid for MS compatibility).[10][16]

-

Flow Rate: ~1.0 mL/min.[10]

-

Detection: UV at an appropriate wavelength (e.g., 230 nm for a related compound).[10]

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS provides high selectivity and sensitivity, confirming both the identity and quantity of the analyte.[10][17]

-

Typical Conditions (Adaptable):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5).[18]

-

Carrier Gas: Helium.[18]

-

Injection: Split/splitless inlet.

-

Temperature Program: An optimized temperature ramp to ensure separation from other volatile components.

-

Detection: Mass spectrometer operating in electron ionization (EI) mode, scanning a relevant mass range or in selected ion monitoring (SIM) mode for higher sensitivity.

-

Role in Synthesis and Biological Pathways

This compound is not known to have direct biological activity itself. Its significance lies in its role as a key intermediate for synthesizing a variety of active molecules.[3][19] Below are two examples of important end-products and their mechanisms of action.

Precursor to Lufenuron (Insecticide)

This compound is a critical starting material for the synthesis of benzoylurea insecticides like Lufenuron.[10][19] Lufenuron acts as an insect growth regulator (IGR).[7][20]

Mechanism of Action: Chitin Synthesis Inhibition Lufenuron's primary mode of action is the inhibition of chitin synthesis in insects.[20][21] Chitin is a vital polymer that forms the insect's exoskeleton. By inhibiting the enzyme chitin synthase, Lufenuron disrupts the formation of the cuticle, preventing larvae from successfully molting, which ultimately leads to their death.[7] This pathway is absent in vertebrates, providing a high degree of selectivity and safety.[4]

References

- 1. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]

- 2. prepchem.com [prepchem.com]

- 3. drugs.com [drugs.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 6. CN103396301B - One prepares the method for this compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Mode of action of lufenuron in adult Ctenocephalides felis (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN106588602A - Method for preparing this compound through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. athabascau.ca [athabascau.ca]

- 12. mt.com [mt.com]

- 13. benchchem.com [benchchem.com]

- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 20. Pesticide Lufenuron: Uses, Mechanism of action, Side Effects and Toxicity_Chemicalbook [chemicalbook.com]

- 21. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,6-Dichlorobenzaldehyde

Introduction

This compound, with the CAS number 83-38-5, is a halogenated aromatic aldehyde that serves as a critical intermediate and reagent in a multitude of synthetic processes.[1] Its unique molecular structure, featuring two chlorine atoms positioned ortho to the aldehyde group, imparts specific reactivity that makes it an essential building block in the pharmaceutical, agrochemical, and dye industries.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications, with a focus on its role in drug development.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. It typically appears as a white to light beige or pale yellow crystalline powder or needles.[3][4][5]

Table 1: Physical and Chemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₇H₄Cl₂O | [2][3][6][7][8] |

| Molecular Weight | 175.01 g/mol | [2][3][5][6][8] |

| Melting Point | 68 - 72 °C | [2][3][4][6][9] |

| Boiling Point | ~165 °C / 239.2±20.0 °C (at 760 mmHg) | [2][5][6][9][10][11] |

| Density | ~1.345 - 1.4 g/cm³ | [2][5][6][11] |

| Flash Point | >100 °C / 135 °C | [2][3][6][10][12] |

| Water Solubility | <0.1 g/100 mL at 23 °C (Insoluble) | [2][6][7][8] |

| Appearance | White to light beige crystalline powder | [3][4][5][6] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [2] |

| Refractive Index | ~1.5756 - 1.601 | [2][6] |

| Autoignition Temp. | 380 °C / 716 °F | [3] |

Spectral Data Overview

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Summary of Spectral Information

| Analysis Type | Data Availability | References |

| ¹H NMR | Spectrum available | [13] |

| ¹³C NMR | Spectrum available | [8][14] |

| Infrared (IR) | Spectrum available (KBr-Pellet, Gas-Phase) | [4][8][15][16] |

| Mass Spectrometry (MS) | GC-MS data available | [8][15] |

| Raman Spectroscopy | FT-Raman spectrum available | [8] |

| Near Infrared (NIR) | Spectrum available | [17] |

Applications in Drug Development and Industry

This compound is a cornerstone intermediate for synthesizing high-value products.

-

Pharmaceuticals: It is a key precursor in the manufacturing of essential medicines. Notably, it is used to prepare intermediates for the synthesis of Diclofenac sodium, a widely used non-steroidal anti-inflammatory drug (NSAID), and certain antibiotics like Dicloxacillin Sodium.[1][2][18]

-

Agrochemicals: The compound is fundamental for producing several benzoylurea insecticides, including Lufenuron, Diflubenzuron, Chlorfluazuron, and Hexaflumuron.[1][2][10] It is also used to manufacture the herbicide 2,6-dichlorobenzonitrile.[7][10]

-

Dyes and Pigments: It serves as an intermediate in the synthesis of dyes, such as acid media bleach blue B, valued for their stability and vibrant colors.[2][7]

Caption: Key synthetic pathways originating from this compound.

Experimental Protocols

Synthesis of this compound

A primary industrial method for preparing this compound involves the chlorination of 2,6-dichlorotoluene followed by hydrolysis.[1][10][19]

Step 1: Chlorination of 2,6-Dichlorotoluene This initial stage converts 2,6-dichlorotoluene into 2,6-dichloro benzyl dichloride.

-

Reactants: 2,6-dichlorotoluene, chlorine gas (Cl₂).

-

Catalyst: Phosphorus pentachloride (PCl₅) and light.[10][20]

-

Procedure:

-

Charge a suitable reactor with 2,6-dichlorotoluene and phosphorus pentachloride.[20]

-

Heat the reactor to an initial temperature of 80-120 °C while introducing chlorine gas at a controlled flow rate (e.g., 25-40 kg/h ).[20]

-

Over several hours, increase the temperature to 100-150 °C and adjust the chlorine flow rate as the reaction progresses.[20]

-

Monitor the reaction's completion via gas chromatography.

-

The resulting 2,6-dichloro benzyl dichloride is purified by rectification.[10]

-

Step 2: Hydrolysis of 2,6-Dichloro Benzyl Dichloride The intermediate is hydrolyzed to yield the final product.

-

Reactants: 2,6-dichloro benzyl dichloride, water.

-

Solvent/Catalyst System: An acidic solvent such as formic acid or acetic acid, with zinc chloride (ZnCl₂) as a catalyst.[1][10]

-

Procedure:

-

Add the purified 2,6-dichloro benzyl dichloride, the acidic solvent (e.g., formic acid), and zinc chloride to a hydrolysis kettle.[10][20]

-

The hydrolysis reaction proceeds to form this compound.

-

The final product is isolated and purified. The crude product can be recrystallized with petroleum ether to obtain high purity (>99%).[21]

-

Caption: Generalized workflow for the industrial synthesis of this compound.

Safe Handling and Storage Protocols

Due to its chemical nature, strict safety protocols are mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and splash-proof safety goggles or a full-face respirator.[3][8][22][23]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or fumes.[22][24]

-

Handling:

-

Spill Management:

-

Storage:

Stability and Reactivity

-

Stability: The compound is stable under normal storage conditions but is sensitive to air, light, and moisture.[2][3][6][7]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[2][6][7][8] It may also be incompatible with iron.[8]

-

Hazardous Reactions: Hazardous polymerization does not occur.[3] Reactions with strong oxidizers or bases should be avoided.

Conclusion

This compound is a versatile and indispensable chemical intermediate. Its well-defined physical and chemical properties, combined with established synthetic protocols, make it a reliable component in the production of a wide array of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its characteristics and adherence to strict safety protocols are paramount for its effective and safe utilization in research and industrial applications.

References

- 1. This compound | 83-38-5 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 99% 1 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Shiva Pharmachem Ltd. [shivapharmachem.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 11. This compound CAS#: 83-38-5 [m.chemicalbook.com]

- 12. This compound 99 83-38-5 [sigmaaldrich.com]

- 13. This compound(83-38-5) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Benzaldehyde, 2,6-dichloro- [webbook.nist.gov]

- 16. This compound(83-38-5) IR Spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. nbinno.com [nbinno.com]

- 19. CN106588602A - Method for preparing this compound through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]

- 20. CN103396301B - One prepares the method for this compound - Google Patents [patents.google.com]

- 21. Page loading... [guidechem.com]

- 22. echemi.com [echemi.com]

- 23. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 2,6-Dichlorobenzaldehyde from 2,6-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,6-dichlorobenzaldehyde from 2,6-dichlorotoluene. This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. This document details the core methodologies, including experimental protocols and quantitative data, to assist researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a crucial building block in organic synthesis, notably in the preparation of insecticides, herbicides, and pharmaceutical compounds. Its synthesis from the readily available starting material, 2,6-dichlorotoluene, is of significant industrial importance. The primary methods for this transformation involve either a two-step process of side-chain chlorination followed by hydrolysis or a direct oxidation of the methyl group. This guide will explore these methods in detail, providing the necessary technical information for their practical application.

Synthetic Methodologies

Two principal strategies have been established for the synthesis of this compound from 2,6-dichlorotoluene:

-

Method 1: Side-Chain Chlorination and Subsequent Hydrolysis: This is a widely used industrial method that proceeds in two distinct stages. First, the methyl group of 2,6-dichlorotoluene is chlorinated to form 2,6-dichlorobenzal chloride. This intermediate is then hydrolyzed to yield the final aldehyde product.

-

Method 2: Direct Oxidation: This approach involves the direct conversion of the methyl group of 2,6-dichlorotoluene to the aldehyde functionality in a single step, typically employing a catalytic system and an oxidizing agent.

The following sections provide detailed experimental protocols and data for each of these methods.

Method 1: Side-Chain Chlorination and Hydrolysis

This robust and scalable two-step method is a common choice for the industrial production of this compound.

Step 1: Side-Chain Chlorination of 2,6-Dichlorotoluene

The initial step involves the free-radical chlorination of the methyl group of 2,6-dichlorotoluene to yield 2,6-dichlorobenzal chloride. This reaction is typically initiated by UV light or a radical initiator.

Experimental Protocol:

A detailed experimental protocol for the side-chain chlorination of 2,6-dichlorotoluene is described in a patent, which outlines the use of phosphorus pentachloride as a catalyst under illumination.[1][2]

-

Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, gas inlet, and a light source, charge 2,6-dichlorotoluene and a catalytic amount of phosphorus pentachloride.[2]

-

Initiation: Begin stirring and heat the mixture to a temperature between 80-120 °C while exposing it to a light source.[2]

-

Chlorination: Introduce chlorine gas into the reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be maintained within the specified range.[2]

-

Monitoring and Completion: Monitor the reaction progress by measuring the weight increase or by gas chromatography. The reaction is considered complete when the desired degree of chlorination is achieved.

-

Work-up: After completion, the crude 2,6-dichlorobenzal chloride can be purified by rectification.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichlorotoluene | [1][2] |

| Reagent | Chlorine Gas | [1][2] |

| Catalyst | Phosphorus Pentachloride, Light | [1][2] |

| Reaction Temperature | 50-250 °C (general range) | [1] |

| 80-150 °C (specific example) | [2] | |

| Product | 2,6-Dichlorobenzal Chloride | [1][2] |

Step 2: Hydrolysis of 2,6-Dichlorobenzal Chloride

The second step is the hydrolysis of the 2,6-dichlorobenzal chloride intermediate to this compound. This is typically carried out in an acidic medium.

Experimental Protocol:

The hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene (an intermediate from the chlorination of 2,6-dichlorotoluene) is carried out in an acidic medium.[3]

-

Reaction Setup: In a hydrolysis vessel, charge the crude 2,6-dichlorobenzal chloride, an acidic solvent (such as formic acid or acetic acid), and a catalyst like zinc chloride.[1]

-

Hydrolysis: Heat the mixture under reflux conditions to effect the hydrolysis.[1] The reaction can also be carried out at a lower temperature of 50-55 °C.[3]

-

Work-up and Purification: Upon completion, the this compound can be isolated. If steam distillation is used, cooling should be avoided as the product solidifies at 70-71 °C.[3] The crystalline product can be collected by filtration and dried.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichlorobenzal Chloride | [1][3] |

| Reagents | Acidic Solvent (e.g., Formic Acid), Water | [1][3] |

| Catalyst | Zinc Chloride | [1] |

| Reaction Temperature | 50-55 °C or Heating under Reflux | [1][3] |

| Product | This compound | [1][3] |

| Yield | 84% (from 1,3-dichloro-2-(dichloromethyl)benzene) | [3] |

Method 2: Direct Oxidation of 2,6-Dichlorotoluene

Direct oxidation offers a more atom-economical approach by converting 2,6-dichlorotoluene to this compound in a single step. This method often utilizes a continuous flow process.

Experimental Protocol:

A patented method describes the continuous oxidation of 2,6-dichlorotoluene using hydrogen peroxide in a microchannel reactor.[4]

-

Catalyst and Reagent Preparation: Prepare a solution of 2,6-dichlorotoluene in acetic acid. Separately, prepare a solution of hydrogen peroxide in acetic acid containing a catalyst system composed of cobalt acetate and sodium bromide.[4]

-

Reaction Execution: The two solutions are pumped into a microchannel reactor at controlled flow rates.[4]

-

Reaction Conditions: The reaction is maintained at a specific temperature (e.g., 90 °C) with a defined residence time (e.g., 900s).[4]

-

Work-up: The output from the reactor is cooled, and the reaction is quenched, for example, with dichloromethane. The product mixture is then analyzed.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichlorotoluene | [4] |

| Oxidant | Hydrogen Peroxide | [4] |

| Catalyst | Cobalt acetate, Sodium bromide | [4] |

| Solvent | Acetic Acid | [4] |

| Molar Ratio (H₂O₂ : 2,6-dichlorotoluene) | 2:1 | [4] |

| Reaction Temperature | 90 °C | [4] |

| Residence Time | 900 s | [4] |

| Conversion of 2,6-dichlorotoluene | 50.8% | [4] |

| Yield of this compound | 28.0% | [4] |

Visualizing the Synthesis

To better illustrate the processes described, the following diagrams outline the reaction pathways and experimental workflows.

Caption: Reaction pathway for the synthesis of this compound via side-chain chlorination and hydrolysis.

Caption: Reaction pathway for the direct oxidation of 2,6-Dichlorotoluene to this compound.

Caption: Experimental workflow for the side-chain chlorination and hydrolysis method.

Conclusion

The synthesis of this compound from 2,6-dichlorotoluene can be effectively achieved through two primary routes. The two-step side-chain chlorination followed by hydrolysis is a well-established and high-yielding method suitable for large-scale production.[3] The direct oxidation method, particularly when implemented in a continuous flow reactor, presents a more modern and potentially safer alternative, although the reported yields may be lower under certain conditions.[4] The choice of method will depend on factors such as the desired scale of production, available equipment, and safety considerations. This guide provides the foundational knowledge for researchers and professionals to select and implement the most appropriate synthetic strategy for their specific needs.

References

- 1. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 2. CN103396301B - One prepares the method for this compound - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN106588602A - Method for preparing this compound through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Hydrolysis of 1,3-Dichloro-2-(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dichloro-2-(dichloromethyl)benzene and its subsequent hydrolysis to form 2,6-dichlorobenzaldehyde, a crucial intermediate in the pharmaceutical and agrochemical industries. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the reaction mechanisms and workflows.

Introduction

1,3-Dichloro-2-(dichloromethyl)benzene is a significant chemical intermediate, primarily utilized in the production of this compound. The synthesis of this starting material is most commonly achieved through the free-radical chlorination of 2,6-dichlorotoluene. The subsequent hydrolysis of the dichloromethyl group under acidic conditions yields the desired aldehyde. This guide details these two core chemical transformations, providing practical insights for laboratory and industrial applications.

Synthesis of 1,3-Dichloro-2-(dichloromethyl)benzene

The primary industrial route to 1,3-dichloro-2-(dichloromethyl)benzene is the side-chain chlorination of 2,6-dichlorotoluene. This reaction proceeds via a free-radical mechanism, typically initiated by light.

Reaction Pathway: Synthesis

Caption: Synthesis of 1,3-dichloro-2-(dichloromethyl)benzene.

Experimental Protocol: Synthesis

This protocol is based on the direct chlorination of 2,6-dichlorotoluene.

Materials:

-

2,6-Dichlorotoluene

-

Chlorine gas

-

Phosphorus pentachloride (catalyst)

Procedure:

-

In a reaction vessel equipped for chlorination and under the influence of a light source, combine 2,6-dichlorotoluene and a catalytic amount of phosphorus pentachloride.[1]

-

Heat the reaction mixture to a temperature in the range of 50-250 °C.[1]

-

Introduce chlorine gas into the reaction mixture.

-

Monitor the reaction progress. The reaction is complete when the desired degree of chlorination is achieved.

-

Upon completion, stop the flow of chlorine gas.

-

Purify the crude product by rectification to obtain 1,3-dichloro-2-(dichloromethyl)benzene.[1]

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichlorotoluene | [1] |

| Reagent | Chlorine | [1] |

| Catalyst | Phosphorus pentachloride, Light | [1] |

| Reaction Temperature | 50-250 °C | [1] |

| Yield | Approximately 80% | [2] |

| Boiling Point | 133-145 °C / 12 mm Hg | [2] |

| Specific Gravity (20°C) | 1.53 | [2] |

| Density (d20) | 1.5414 | [2] |

Hydrolysis of 1,3-Dichloro-2-(dichloromethyl)benzene

The hydrolysis of the dichloromethyl group of 1,3-dichloro-2-(dichloromethyl)benzene to an aldehyde is a critical step in the synthesis of this compound. This reaction is typically carried out in an acidic medium.

Reaction Pathway: Hydrolysis

Caption: Hydrolysis to this compound.

Proposed Mechanism of Hydrolysis

The acid-catalyzed hydrolysis of the geminal dichloride is proposed to proceed through the formation of a carbocation intermediate, which is then attacked by water. Subsequent elimination of HCl leads to the formation of the aldehyde.

Caption: Proposed mechanism of acidic hydrolysis.

Experimental Protocol: Hydrolysis

This protocol describes the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium.

Materials:

-

1,3-dichloro-2-(dichloromethyl)benzene

-

Acidic solvent (e.g., formic acid, acetic acid)[1]

-

Zinc chloride (catalyst)[1]

-

Water

Procedure:

-

In a hydrolysis kettle, charge 1,3-dichloro-2-(dichloromethyl)benzene, an acidic solvent, and zinc chloride.[1]

-

Heat the mixture to reflux. The hydrolysis is carried out at a temperature of 50-55 °C.[1][3]

-

Continue the reaction under reflux until completion.

-

The hydrogen chloride gas produced during the reaction can be absorbed in water to form hydrochloric acid as a by-product.[1]

-

After the reaction is complete, the crude this compound is obtained.

-

Purification can be achieved by steam distillation. It is important not to apply cooling during distillation as the aldehyde solidifies at 70-71 °C.[3]

-

The solid product is then filtered on a Buchner funnel and dried.[3]

Quantitative Data: Hydrolysis

| Parameter | Value | Reference |

| Starting Material | 1,3-dichloro-2-(dichloromethyl)benzene | [1][3] |

| Reagents | Acidic solvent (formic acid/acetic acid), Water | [1] |

| Catalyst | Zinc Chloride | [1] |

| Reaction Temperature | 50-55 °C | [3] |

| Yield | 84% (from 250 g of starting material yielding 160 g of product) | [3] |

| Product Purity | 99.8 - 99.95% | [1] |

| Product Melting Point | 69-71 °C | [1] |

| Product Boiling Point | 165 °C | [1] |

| Product Flash Point | 135 °C | [1] |

Experimental Workflow

The overall process from the starting material to the final product can be summarized in the following workflow.

Caption: Overall experimental workflow.

Conclusion

This technical guide provides essential information for the synthesis of 1,3-dichloro-2-(dichloromethyl)benzene and its subsequent hydrolysis to this compound. The detailed protocols, quantitative data, and mechanistic insights are intended to support researchers and professionals in the efficient and safe production of this important chemical intermediate. Adherence to proper laboratory safety procedures is paramount when performing these chemical transformations.

References

An In-depth Technical Guide to 2,6-Dichlorobenzaldehyde: Molecular Formula and Weight

This guide provides a detailed overview of the molecular formula and molecular weight of 2,6-Dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, dyes, and agricultural chemicals. The information is tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₇H₄Cl₂O | [1][2][3][4] |

| Linear Formula | Cl₂C₆H₃CHO | [5] |

| Molecular Weight | 175.01 g/mol | [1][2][3][4][5][6] |

Experimental Protocols

The determination of the molecular formula and weight of a chemical compound like this compound is achieved through standard analytical chemistry techniques. While specific experimental reports for this compound are not detailed in the provided search results, the following methodologies represent the common protocols used.

1. Determination of Molecular Formula:

The empirical formula, which gives the simplest whole-number ratio of atoms of each element in a compound, is typically determined first using Elemental Analysis . This technique involves combusting a known mass of the compound and precisely measuring the mass of the resulting products (e.g., CO₂, H₂O, and HCl for a compound containing carbon, hydrogen, and chlorine). From these masses, the percentage composition of each element in the original compound can be calculated.

The molecular formula, which specifies the exact number of atoms of each element in a molecule, is then determined from the empirical formula and the molecular weight. The molecular formula is an integer multiple of the empirical formula.

2. Determination of Molecular Weight:

Mass Spectrometry (MS) is the primary and most accurate method for determining the molecular weight of a compound. In a typical MS experiment, the compound is first ionized, and the resulting ions are accelerated and deflected by a magnetic field. The mass-to-charge ratio (m/z) of the ions is measured, which provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate molecular weight data, which can further help in confirming the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its chemical formula (representing its atomic composition), and its calculated molecular weight.

Caption: Logical flow from compound name to molecular formula and weight.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 83-38-5 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 5. 2,6-二氯苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Solubility Profile of 2,6-Dichlorobenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,6-Dichlorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol based on the widely accepted shake-flask method to enable researchers to determine precise solubility values in various organic solvents. Furthermore, this guide includes a standardized workflow for solubility determination, visualized using the DOT language, to ensure methodological consistency.

Introduction

This compound (C₇H₄Cl₂O) is a halogenated aromatic aldehyde that serves as a critical building block in the synthesis of numerous commercial products, including pharmaceuticals like Dicloxacillin Sodium and several benzoylurea insecticides. The physicochemical properties of this compound, particularly its solubility in organic solvents, are of paramount importance for process optimization, reaction kinetics, purification, and formulation development. Understanding its solubility behavior is essential for designing efficient synthetic routes and ensuring the quality and purity of the final products.

This guide aims to collate the existing solubility information for this compound and provide a robust experimental framework for researchers to generate high-quality, quantitative solubility data in their laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Cl₂O | [1][2] |

| Molecular Weight | 175.01 g/mol | [3] |

| Appearance | White to light beige crystalline powder or yellowish flakes | [3][4] |

| Melting Point | 69-71 °C | [4] |

| Boiling Point | 165 °C | [5] |

| CAS Number | 83-38-5 | [1] |

Solubility of this compound

Qualitative Solubility

Publicly available data on the solubility of this compound is primarily qualitative. General statements indicate that it is soluble in several organic solvents.

In contrast, its solubility in aqueous media is very low.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents at various temperatures. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Toluene | |||

| Heptane | |||

| User-defined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following section outlines a detailed and generalized methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted and robust isothermal shake-flask method.[7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Glass vials with solvent-resistant caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

Experimental Workflow

The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a known volume or mass of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains. The presence of excess solid is crucial for achieving equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached. The agitation ensures thorough mixing and facilitates the dissolution process. The presence of undissolved solid should be visible throughout this period.

-

-

Sampling and Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9] A typical HPLC method for this compound might utilize a reverse-phase C18 column with a mobile phase of acetonitrile and water.[9]

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Method Validation

To ensure the accuracy and reliability of the generated solubility data, it is recommended to:

-

Perform each experiment in triplicate to assess reproducibility.

-

Confirm the solid phase at the end of the experiment (e.g., by microscopy or melting point analysis) to ensure that no phase transformation or solvate formation has occurred.

-

Validate the analytical method for linearity, accuracy, and precision.

Conclusion

References

- 1. This compound | 83-38-5 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 83-38-5 [m.chemicalbook.com]

- 5. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 6. This compound | 83-38-5 | Benchchem [benchchem.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Safe Handling of 2,6-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information, handling protocols, and emergency procedures for 2,6-Dichlorobenzaldehyde (CAS No. 83-38-5). The following sections detail the compound's properties, associated hazards, and recommended safety practices to ensure the well-being of laboratory personnel and the protection of the environment.

Physicochemical and Toxicological Properties

A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental for its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂O | [1] |

| Molecular Weight | 175.01 g/mol | [1][2][3] |

| Appearance | White to light beige or pale yellow crystalline powder/flakes.[1][2][4][5][6] | |

| Melting Point | 68-71 °C | [2][3][4][5][6] |

| Boiling Point | 165 °C | [2][6] |

| Flash Point | 135 °C (275 °F) | [1][6] |

| Solubility | Insoluble in water (<0.1 g/100 mL at 23 °C).[1][2][4][6] | |

| Vapor Pressure | 0.0406 mmHg at 25°C | [4] |

| Stability | Stable under recommended storage conditions. Sensitive to air, light, and moisture.[1][2][4][5] |

Table 2: Toxicological Data

| Hazard Classification | GHS Category | Description |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[7][8][9][10] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[7][9] |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[8] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[8] |

| Hazardous to the Aquatic Environment (Long-Term) | Category 2 | Toxic to aquatic life with long lasting effects.[8] |

Hazard Identification and Personal Protection

This compound is a hazardous substance that requires strict adherence to safety protocols. The primary hazards include severe skin and eye damage, oral toxicity, and potential for allergic skin reactions.[7][8][9]

GHS Hazard Statements

-

H314: Causes severe skin burns and eye damage.[8]

-

H302: Harmful if swallowed.[8]

-

H317: May cause an allergic skin reaction.[8]

-

H411: Toxic to aquatic life with long lasting effects.[8]

Recommended Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be used.[8][10]

-

Skin Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) and protective clothing. A lab coat is essential, and for larger quantities, chemical-resistant overalls should be considered.[7][8][10]

-

Respiratory Protection: In case of insufficient ventilation or when dusts are generated, use a NIOSH-approved respirator with a particulate filter.[7][10]

The logical workflow for assessing and mitigating hazards is illustrated in the diagram below.

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are designed to provide a systematic approach to handling this compound safely.

General Handling Protocol

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood is the recommended workspace.[8] All necessary PPE should be inspected and worn correctly.

-

Weighing and Transfer: When weighing, use a balance inside a ventilated enclosure or fume hood to minimize dust inhalation. Use appropriate tools (spatulas, etc.) to handle the solid material and avoid generating dust.[8]

-

In Use: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the handling area.[8] Keep containers securely sealed when not in use.[8]

-

Waste Disposal: Dispose of waste materials in a designated, labeled, and sealed container for hazardous chemical waste.[7] Do not dispose of down the drain.

-

Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[7][8] Clean the work area and any contaminated equipment.

The experimental workflow for safe handling is depicted in the following diagram.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][8]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7][8][11]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8] Inhalation may cause chemical pneumonitis and pulmonary edema.[1][10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuation: Evacuate personnel from the immediate area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: For small spills, dampen the solid material with 60-70% ethanol to prevent dust formation and transfer to a suitable, labeled container for disposal.[11] For larger spills, contain the spill with sand, earth, or vermiculite.[8]

-

Cleanup: Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[11] Wash the spill area with a soap and water solution.[11]

-

Disposal: Seal all contaminated materials in a vapor-tight plastic bag for disposal as hazardous waste.[11]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][10] Keep in a dark place as it is light-sensitive.[1][4]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and iron.[1][2][4][5]

Disposal Considerations

All waste materials containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter drains or the environment.[8]

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

- 1. This compound | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. 2,6-二氯苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 83-38-5 [chemicalbook.com]

- 6. This compound CAS#: 83-38-5 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Profile of 2,6-Dichlorobenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Data Presentation

The spectroscopic data for this compound has been compiled from various spectral databases and is presented in the tables below for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aldehydic and aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.5-7.6 | Multiplet | 3H | Aromatic protons (H-3, H-4, H-5) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~189 | Carbonyl carbon (C=O) |

| ~136 | Aromatic carbon (C-1) |

| ~135 | Aromatic carbons (C-2, C-6) |

| ~132 | Aromatic carbon (C-4) |

| ~129 | Aromatic carbons (C-3, C-5) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H stretch |

| ~2860, ~2760 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | Strong | Carbonyl (C=O) stretch |

| ~1570, ~1430 | Medium | Aromatic C=C ring stretch |

| ~1150 | Medium | C-Cl stretch |

| ~800 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained by electron impact (EI) ionization, shows a distinct fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 174/176/178 | High | [M]⁺ (Molecular ion) |

| 173/175/177 | High | [M-H]⁺ |

| 145/147/149 | Medium | [M-CHO]⁺ |

| 139/141 | Medium | [M-Cl]⁺ |

| 111 | High | [C₆H₄Cl]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of solid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Impact)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the proposed mass spectral fragmentation pathway for this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed mass spectral fragmentation pathway of this compound.

Commercial Sourcing and Technical Applications of High-Purity 2,6-Dichlorobenzaldehyde for Pharmaceutical Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

High-purity 2,6-Dichlorobenzaldehyde (CAS No. 83-38-5) is a critical aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a range of pharmaceutical and agrochemical compounds. Its unique disubstituted chlorine pattern on the benzene ring imparts specific reactivity, making it an essential building block for complex molecular architectures. This technical guide provides a comprehensive overview of commercial suppliers, key quality specifications, and its application in pharmaceutical synthesis, tailored for professionals in research and drug development.

Commercial Availability and Specifications

A multitude of chemical suppliers offer this compound in various grades and quantities. For research and drug development purposes, sourcing high-purity material with well-defined specifications is paramount to ensure reproducibility and minimize impurities in downstream applications. The following tables summarize the offerings from several prominent commercial suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Purity | Available Grades |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | 99% | Research Grade |

| Thermo Scientific Chemicals | --INVALID-LINK-- | ≥97.0%, 99% | Research Grade |

| Tokyo Chemical Industry (TCI) | --INVALID-LINK-- | >97.0% (GC) | Research Grade |

| Simson Pharma Limited | --INVALID-LINK-- | High Quality | Pharmaceutical Intermediate |

| Conier Chem&Pharma Limited | --INVALID-LINK-- | 99%, 99.5% | Industrial, Pharmaceutical |

| Shanghai Lonwin Chemical Co.,Ltd. | --INVALID-LINK-- | 99% | Pharmaceutical Grade |

| Shiva Pharmachem Ltd. | --INVALID-LINK-- | - | Agro Intermediate |

| Triveni Chemicals | --INVALID-LINK-- | 96-98% | IP Grade |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 83-38-5 | [1][2] |

| Molecular Formula | C₇H₄Cl₂O | [1] |

| Molecular Weight | 175.01 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 69-71 °C | [2] |

| Boiling Point | 165 °C | [4] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and petroleum ether. | [4] |

| Purity (Typical) | ≥99% | [2] |

Application in Pharmaceutical Synthesis: A Precursor to Diclofenac

This compound is a key precursor in the multi-step synthesis of Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[5] While various synthetic routes exist, a common pathway involves the conversion of this compound to a key intermediate, 1-(2,6-dichlorophenyl)-2-indolinone.

Experimental Workflow: Synthesis of 1-(2,6-dichlorophenyl)-2-indolinone

The following diagram illustrates a generalized experimental workflow for the synthesis of the Diclofenac intermediate, 1-(2,6-dichlorophenyl)-2-indolinone, starting from this compound. This process typically involves a multi-step synthesis.

Detailed Experimental Protocol: Synthesis of 1-(2,6-dichlorophenyl)indolin-2-one from a related precursor

Reaction: Friedel-Crafts cyclization of N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide to 1-(2,6-dichlorophenyl)indolin-2-one.[6]

Materials:

-

N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide

-

Anhydrous aluminum trichloride (Lewis acid)

-

Polyethylene glycol 400 (Phase transfer catalyst)

-

Purified water

Procedure:

-

To a reaction vessel, add 30g of N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide and 3g of polyethylene glycol 400.[6]

-

Heat the mixture to 60°C.[6]

-

Slowly add 25.5g of anhydrous aluminum trichloride over approximately 30 minutes.[6]

-

Maintain the reaction temperature at 60°C and monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).[6]

-

Upon completion, carefully and slowly add the reaction mixture dropwise into purified water with stirring to quench the reaction.[6]

-

Continue stirring the resulting suspension for 5 hours to ensure complete precipitation of the product.[6]

-

The solid product, 1-(2,6-dichlorophenyl)indolin-2-one, can then be collected by filtration, washed, and dried.[6]

This intermediate is then further processed through hydrolysis to yield Diclofenac.

Role in Other Syntheses

Beyond its role in Diclofenac synthesis, this compound is a versatile intermediate for various other molecules of interest in drug discovery and agrochemistry. For instance, it is a precursor for the synthesis of several benzoylurea insecticides, including hexaflumuron and diflubenzuron.[7] It is also used in the preparation of Dicloxacillin Sodium, an antibiotic.[4]

Conclusion

For researchers and professionals in drug development, securing a reliable source of high-purity this compound is a critical first step in the synthesis of several important active pharmaceutical ingredients. The information provided in this guide offers a starting point for supplier identification and provides insight into the key synthetic applications of this versatile intermediate. The detailed experimental workflow and protocol for a key step in Diclofenac synthesis highlight the practical utility of this compound in pharmaceutical chemistry.

References

- 1. Buy 1-(2,6-Dichlorophenyl)-2-indolinone | 15362-40-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. CN103145574A - A kind of preparation method of diclofenac - Google Patents [patents.google.com]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]